N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide
Description
Properties
Molecular Formula |
C23H33ClN2OS |
|---|---|
Molecular Weight |
421.0 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]tetradecanamide |
InChI |
InChI=1S/C23H33ClN2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)26-23-25-21(18-28-23)19-14-16-20(24)17-15-19/h14-18H,2-13H2,1H3,(H,25,26,27) |
InChI Key |
JHUUKIFPNQYKRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Attachment of the Tetradecanamide Chain: The final step involves the acylation of the thiazole derivative with tetradecanoyl chloride in the presence of a base such as triethylamine.
Chemical Reactions Analysis
N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Scientific Research Applications
N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its anti-inflammatory and anticancer properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: The compound can be used in the development of agrochemicals and biocides.
Mechanism of Action
The mechanism of action of N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the biosynthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by modulating the activity of transcription factors such as NF-κB.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Comparison with Similar Compounds
Key Insights from Structural Comparisons
Substituent Effects on Activity: Halogen Variation: The 4-chlorophenyl group in the target compound may enhance electron-withdrawing effects and hydrophobic interactions compared to bromophenyl () or methoxyphenyl () analogs. Bromine’s larger atomic size could alter binding affinity in pharmacokinetic studies . Aliphatic vs.
Functional Group Impact: Thiazole vs. Thiadiazole: Thiadiazole derivatives () exhibit insecticidal/fungicidal activities, while thiazole-based compounds (e.g., ) target kinases, suggesting core heterocycle choice directs therapeutic application . Benzylidene and Hydrazine Modifications: The dimethylamino benzylidene group in enhances kinase inhibition, whereas hydrazine derivatives () show cardioprotective effects, highlighting the role of functional groups in diversifying biological pathways .
Biological Activity Trends: Antioxidant Potential: The compound in demonstrated radical scavenging (IC50 = 6.2 μM), suggesting thiazole-thiophene hybrids may excel in antioxidant applications compared to purely phenyl-substituted analogs . Cardioprotective Efficacy: The methoxyphenyl-hydrazine analog () surpassed reference drugs, indicating that electron-donating groups (e.g., methoxy) may enhance activity in cardiovascular models .
Biological Activity
N-(4-(4-Chlorophenyl)thiazol-2-yl)tetradecanamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. The thiazole ring and the chlorophenyl substituent contribute to its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{19}H_{24}ClN_{2}S
- Molecular Weight : 348.92 g/mol
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity |
| Chlorophenyl Group | Enhances lipophilicity and binding |
| Tetradecanamide Chain | Affects pharmacokinetic properties |
This compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in lipid metabolism, particularly acid ceramidase (AC), which plays a crucial role in sphingolipid metabolism. This inhibition can influence cell signaling pathways related to apoptosis and proliferation .
- Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer activity by modulating pathways involved in tumor growth and survival. For instance, research has highlighted its potential to induce apoptosis in cancer cell lines by altering ceramide levels .
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress, which is pivotal in neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit acid ceramidase with an IC50 value of approximately 79 nM, indicating significant potency against this target . Additionally, it has shown effective engagement in human neuroblastoma SH-SY5Y cells, suggesting its potential utility in treating neuroblastoma.
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. Following oral administration, the compound exhibited favorable bioavailability and brain penetration, essential for treating central nervous system disorders .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on colon cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. These findings suggest a promising role for this compound in cancer therapy .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neurotoxicity. The compound demonstrated a marked reduction in neuronal cell death and improved functional outcomes in treated groups compared to controls. This highlights its potential application in neurodegenerative conditions such as Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
